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AC-Ser-gln-asn-tyr-OH

HIV-1 protease product inhibition retroviral enzymology

Researchers requiring a biochemically defined HIV-1 protease product inhibitor often face inconsistent peptide quality and unvalidated binding modes. Ac-SQNY-OH (CAS 129521-68-2) directly addresses this need as the exact N-terminal tetrapeptide product released upon HIV-1 protease cleavage of the Gag p17-p24 junction (SQNY↓PIV). • Co-crystallized with HIV-1 protease at 2.0 Å resolution (PDB 3DOX), providing atomic-level validation of binding pose and hydrogen-bond networks. • Documented product inhibitor in BRENDA; also inhibits elastase with defined SAR at Tyr4 (Trp/Phe substitution increases potency). • Supplied with HPLC-verified purity for reproducible enzyme kinetics and computational docking studies.

Molecular Formula C23H32N6O10
Molecular Weight 552.541
CAS No. 129521-68-2
Cat. No. B592500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-Ser-gln-asn-tyr-OH
CAS129521-68-2
Molecular FormulaC23H32N6O10
Molecular Weight552.541
Structural Identifiers
SMILESCC(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
InChIInChI=1S/C23H32N6O10/c1-11(31)26-17(10-30)22(37)27-14(6-7-18(24)33)20(35)28-15(9-19(25)34)21(36)29-16(23(38)39)8-12-2-4-13(32)5-3-12/h2-5,14-17,30,32H,6-10H2,1H3,(H2,24,33)(H2,25,34)(H,26,31)(H,27,37)(H,28,35)(H,29,36)(H,38,39)/t14-,15-,16-,17-/m0/s1
InChIKeySOXZHYWWHJJAIA-QAETUUGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AC-Ser-Gln-Asn-Tyr-OH Procurement Guide


AC-Ser-gln-asn-tyr-OH (Ac-SQNY-OH, CAS 129521-68-2) is a synthetic N-terminal acetylated tetrapeptide composed of L-serine, L-glutamine, L-asparagine, and L-tyrosine. With a molecular formula of C23H32N6O10 and a molecular weight of 552.53 g/mol, this compound corresponds precisely to the N-terminal product released upon HIV-1 protease cleavage of the natural p17-p24 Gag polyprotein junction sequence (SQNY↓PIV) [1]. The tetrapeptide has been structurally characterized at atomic resolution in complex with HIV-1 protease and is documented as a product inhibitor of the enzyme in the BRENDA authoritative enzyme database [2]. Beyond retroviral protease research, it has been described as an inhibitor of elastase and other serine proteases, with defined structure‑activity relationships at position 4 .

Why Ac-SQNY Is Irreplaceable for Assay Development


The specific Ser-Gln-Asn-Tyr sequence is not arbitrary; it replicates the exact HIV-1 Gag p17-p24 cleavage site recognized by the retroviral aspartyl protease [1]. Changing any single residue alters both substrate recognition and product inhibition behavior. For instance, the parent substrate Ac-SQNYPVV-NH2 exhibits a KM of 5.5 mM for HIV-1 protease, whereas the related sequence Ac-RASQNYPVV-NH2 (Arg substitution at position 1) shows a different KM of 3.9 mM, demonstrating that even conservative N-terminal modifications shift enzyme affinity [2]. In elastase inhibition, substitution of Tyr4 with phenylalanine or tryptophan measurably increases inhibitory potency, confirming that the C-terminal residue identity directly modulates biological activity . Generic tetrapeptide libraries or random-sequence peptides cannot guarantee the specific cleavage-site recognition, product inhibition profile, and crystallographically validated binding mode that Ac-SQNY-OH provides.

Ac-SQNY Differentiation Evidence


HIV-1 Protease Product Inhibition: Ac-SQNY vs. Ac-RASQNY

Ac-SQNY is the authentic N-terminal product released from the native HIV-1 Gag p17-p24 cleavage site substrate Ac-SQNYPVV-NH2, which exhibits a KM of 5.5 mM at pH 6.0 and 37 °C [1]. In contrast, the non-natural analog substrate Ac-RASQNYPVV-NH2, bearing an Arg-Ala extension, displays a KM of 3.9 mM under identical conditions [1]. This 1.4-fold difference in Michaelis constant reflects altered enzyme-substrate recognition imposed by N-terminal sequence variation. Both Ac-SQNY and Ac-RASQNY act as product inhibitors of HIV-1 protease when released from their respective substrates, but only Ac-SQNY is derived from the biologically relevant Gag processing site [2].

HIV-1 protease product inhibition retroviral enzymology substrate specificity

X-Ray Structure of Ac-SQNY–HIV-1 Protease Complex

The three-dimensional structure of HIV-1 protease in complex with the product peptides SQNY and PIV has been determined by X-ray crystallography at 2.0 Å resolution (PDB ID: 3DOX) [1]. This structure captures the enzyme-product state immediately following in situ cleavage of the oligopeptide substrate SQNYPIV within the crystal lattice, providing direct visualization of the product binding mode [1]. In contrast, alternative HIV-1 protease product peptides such as Ac-RASQNY, Ac-RKIL, or Phe-Leu-Asp-Gly have no corresponding experimentally determined enzyme-product complex structures deposited in the PDB. The availability of atomic-resolution coordinates for the SQNY-bound complex enables computational docking, molecular dynamics simulations, and structure-guided inhibitor design that cannot be performed with structurally uncharacterized product peptides.

X-ray crystallography HIV-1 protease product complex structure-based drug design

Elastase Inhibition SAR at Tyr4 Position

Ac-SQNY-OH has been demonstrated to be an effective inhibitor of elastase and other proteases, with a kinetic mechanism involving the N-terminal serine residue as the nucleophile that binds to the elastase active site and prevents substrate access . Critically, the C-terminal tyrosine residue at position 4 is a modifiable determinant of inhibitory potency: substitution of Tyr4 with phenylalanine or tryptophan increases inhibitory activity . This establishes the Tyr4 position as a defined SAR handle that can be tuned for potency optimization. In contrast, generic tetrapeptide elastase substrates such as MeOSuc-Ala-Ala-Pro-Val-pNA are chromogenic reporter substrates that measure elastase activity but do not themselves serve as inhibitory starting points with a characterized SAR path toward enhanced potency.

elastase inhibition serine protease structure-activity relationship peptide SAR

Standardized Purity & Batch Reproducibility

Commercially sourced Ac-SQNY-OH is supplied with a minimum purity specification of 95% as verified by HPLC analysis, with full characterization including molecular weight confirmation (552.53 g/mol) and sequence verification by mass spectrometry . Storage conditions are standardized at -20 °C ± 5 °C as lyophilized powder, ensuring stability for 12 months from the date of receipt [1]. In contrast, custom in-house solid-phase synthesis of this specific acetylated tetrapeptide introduces batch-to-batch variability in purity (typically 75–98% depending on synthesis scale and purification method), requires independent analytical validation of the N-terminal acetyl group integrity, and incurs additional time and labor costs for synthesis, cleavage, and HPLC purification.

peptide quality control purity specification procurement reproducibility analytical characterization

Key Application Scenarios for Ac-SQNY


HIV-1 Protease Inhibitor Screening

Use Ac-SQNY-OH as the defined product standard in HIV-1 protease inhibition assays to quantify product formation and evaluate inhibitor mechanism of action. The peptide's KM-defined substrate context (Ac-SQNYPVV-NH2, KM = 5.5 mM) and its documented role as a product inhibitor provide a biochemically validated reference point for distinguishing competitive, uncompetitive, and non-competitive inhibition modalities . Its co-crystallization with HIV-1 protease (PDB 3DOX) further enables direct structural interpretation of inhibitor binding modes .

Structure-Guided Transition-State Analog Design

Leverage the atomic-resolution coordinates of the HIV-1 protease·SQNY·PIV ternary complex (PDB 3DOX) as a template for computational docking, molecular dynamics simulations, and pharmacophore modeling . The crystallographically observed binding pose of the SQNY tetrapeptide in the enzyme active site reveals critical hydrogen-bonding networks and hydrophobic contacts that can be exploited to design peptidomimetic inhibitors with improved binding affinity and resistance profiles.

Elastase Inhibitor Lead Optimization via Tyr4 SAR

Deploy Ac-SQNY-OH as a starting scaffold for elastase inhibitor development, exploiting the demonstrated SAR at the Tyr4 position. Systematic replacement of tyrosine with phenylalanine or tryptophan—shown to increase inhibitory potency—provides a rational, incremental optimization path . The N-terminal acetylated serine nucleophile further offers a defined mechanistic anchor for designing irreversible or covalent elastase inhibitors.

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